((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride
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Overview
Description
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a methoxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride typically involves the reaction of pyrrolidine derivatives with methanol in the presence of hydrochloric acid. One common method involves the esterification of amino acids with methanol using trimethylchlorosilane, which offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanolhydrochloride include:
- ((2R,4R)-4-Fluoropyrrolidin-2-yl)methanolhydrochloride
- (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
[(2R,4R)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
JZJNYGFWGCTQFQ-KGZKBUQUSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CO.Cl |
Canonical SMILES |
COC1CC(NC1)CO.Cl |
Origin of Product |
United States |
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